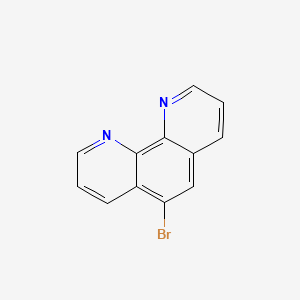

5-Brom-1,10-Phenanthrolin

Übersicht

Beschreibung

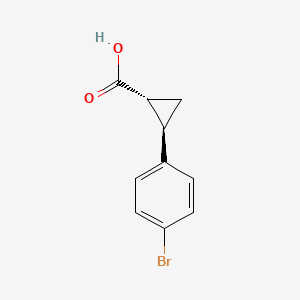

5-Bromo-1,10-phenanthroline (5-Br-Phen) is a commonly used organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound containing both a bromine atom and a phenanthroline ring. 5-Br-Phen has been used in the synthesis of a variety of organic compounds, and its unique properties have made it a valuable tool in the study of a variety of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Organische Synthesezwischenprodukt

5-Brom-1,10-Phenanthrolin kann als Zwischenprodukt in der organischen Synthese verwendet werden . Es kann bei der Synthese verschiedener organischer Verbindungen eingesetzt werden, was zur Entwicklung neuer Materialien und Arzneimittel beiträgt .

Pharmazeutisches Zwischenprodukt

Neben seiner Verwendung als Zwischenprodukt in der organischen Synthese wird this compound auch als pharmazeutisches Zwischenprodukt eingesetzt . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener pharmazeutischer Produkte .

Entwicklung supramolekularer Anordnungen

1,10-Phenanthroline, einschließlich this compound, gehören zu den am meisten nachgefragten N-Liganden für die Entwicklung supramolekularer Anordnungen . Diese Anordnungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und Medizin .

DNA-Interkalatoren und DNA-spaltende Reagenzien

Phenanthroline werden als DNA-Interkalatoren und DNA-spaltende Reagenzien verwendet . Sie können mit DNA auf eine spezifische Weise interagieren, was in der biologischen Forschung und in medizinischen Anwendungen nützlich ist .

Sensoren für Kationen, Anionen und andere kleine Moleküle

Phenanthroline werden bei der Entwicklung von Sensoren für Kationen, Anionen und andere kleine Moleküle verwendet . Diese Sensoren können in verschiedenen analytischen Anwendungen eingesetzt werden, einschließlich der Umweltüberwachung und der biomedizinischen Diagnostik .

Redox-Katalysatoren

Phenanthroline werden als Redox-Katalysatoren verwendet . Sie können Redoxreaktionen erleichtern, die in vielen chemischen Prozessen in verschiedenen Industrien von grundlegender Bedeutung sind .

Photokatalysatoren

Phenanthroline werden auch als Photokatalysatoren verwendet . Sie können Licht absorbieren und diese Energie nutzen, um chemische Reaktionen anzutreiben, was in Bereichen wie nachhaltiger Energie und Umweltbehebung nützlich ist .

Photoaktive Elektroden für Farbstoffsolarzellen

Phenanthroline werden bei der Entwicklung photoaktiver Elektroden für Farbstoffsolarzellen verwendet . Diese Solarzellen sind eine Art Dünnschichtsolarzelle, die Sonnenlicht mit Hilfe eines farbstoffsensibilisierten photoelektrochemischen Systems in Elektrizität umwandelt .

Wirkmechanismus

Target of Action

5-Bromo-1,10-phenanthroline is a derivative of phenanthroline, which has been found to have activity against Mycobacterium tuberculosis . The primary target of this compound is the F420-dependent enzyme system in these bacteria .

Mode of Action

The compound is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . This suggests that 5-Bromo-1,10-phenanthroline interacts with its targets by undergoing a redox reaction, which leads to the generation of reactive species that can cause damage to the bacterial cells .

Biochemical Pathways

The F420-dependent enzyme system, which is the target of 5-Bromo-1,10-phenanthroline, is involved in various biochemical pathways in Mycobacterium tuberculosis, including the metabolism of cofactors and vitamins . The disruption of these pathways can lead to the inhibition of bacterial growth and survival .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that the compound may be sensitive to light, moisture, and temperature, which could affect its bioavailability.

Result of Action

The action of 5-Bromo-1,10-phenanthroline results in the inhibition of the growth of Mycobacterium tuberculosis . Additionally, it has been found that the compound can kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Action Environment

The efficacy and stability of 5-Bromo-1,10-phenanthroline can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, moisture, and temperature . Therefore, these factors need to be carefully controlled to ensure the optimal action of the compound. Furthermore, the compound’s action can also be affected by the physiological state of the bacteria, such as their metabolic activity and the presence of resistance mechanisms .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Bromo-1,10-phenanthroline plays a crucial role in biochemical reactions, primarily through its interaction with metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron. This binding can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity, rendering the enzyme inactive . Additionally, 5-Bromo-1,10-phenanthroline can form complexes with other biomolecules, influencing their stability and function.

Cellular Effects

The effects of 5-Bromo-1,10-phenanthroline on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, 5-Bromo-1,10-phenanthroline can disrupt metalloprotease activity, which in turn affects various cellular processes such as protein degradation and signal transduction . This compound has also been shown to induce autophagy in macrophages, highlighting its potential impact on cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-Bromo-1,10-phenanthroline exerts its effects primarily through chelation of metal ions. This chelation can inhibit the activity of metalloproteases by removing the metal ion required for their function . Additionally, 5-Bromo-1,10-phenanthroline can interact with other biomolecules, forming stable complexes that can alter their activity and stability. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1,10-phenanthroline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,10-phenanthroline can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of metalloprotease activity, affecting cellular processes such as protein degradation and signal transduction.

Dosage Effects in Animal Models

The effects of 5-Bromo-1,10-phenanthroline can vary with different dosages in animal models. At lower doses, this compound can effectively inhibit metalloprotease activity without causing significant toxicity . At higher doses, 5-Bromo-1,10-phenanthroline can induce toxic effects, including disruption of cellular homeostasis and induction of autophagy . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-1,10-phenanthroline is involved in various metabolic pathways, primarily through its interaction with metal ions. By chelating metal ions, this compound can influence the activity of enzymes involved in metabolic processes . For example, the inhibition of metalloproteases can affect protein degradation and turnover, altering metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, 5-Bromo-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The distribution of 5-Bromo-1,10-phenanthroline within cells can also be influenced by its ability to form stable complexes with metal ions and other biomolecules.

Subcellular Localization

The subcellular localization of 5-Bromo-1,10-phenanthroline is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the chelation of metal ions by 5-Bromo-1,10-phenanthroline can influence its localization to metalloprotease-rich regions, where it can exert its inhibitory effects.

Eigenschaften

IUPAC Name |

5-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGPQCKIBRXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885793 | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-20-2 | |

| Record name | 5-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40000-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040000202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)